
Iloprost R-Isomer
Übersicht
Beschreibung
Iloprost is a second generation structural analog of prostacyclin (PGI2) with about ten-fold greater potency than the first generation stable analogs, typified by carbaprostacyclin. Iloprost binds with equal affinity to the recombinant human IP and EP1 receptors with a Ki value of 11 nM. Most preparations of iloprost contain 16(S) and 16(R) stereoisomers. 16(R)-Iloprost inhibits platelet aggregation with an IC50 value of 65 nM.
Wissenschaftliche Forschungsanwendungen
Pulmonale Hypertonie (PAH)
Iloprost wird zur Behandlung von PAH eingesetzt. Es wurde gezeigt, dass es den pulmonalen Gefäßwiderstand und den pulmonalen arteriellen Druck senkt. Insbesondere das R-Isomer ist bekannt für seine Wirksamkeit bei der Erweiterung von Blutgefäßen .
Akutes Atemnotsyndrom (ARDS)
Präklinische Studien haben gezeigt, dass Iloprost eine positive Wirkung auf die Kontrolle der Lungenentzündung bei ARDS haben kann. Eine große multizentrische Studie ist geplant, um seine Auswirkungen weiter zu untersuchen .
Aerosol-Anwendung
Iloprost-beladene Liposomen werden für die Aerosol-Anwendung mit vibrierenden Mascheneverneblern untersucht. Dies könnte zu anhaltenden Freisetzungseffekten für die Behandlung von PAH führen .
Intravenöse vs. Aerosolisierte Form
Studien haben die Wirksamkeit von intravenösem Iloprost im Vergleich zu aerosolisierten Formen bei Patienten mit PAH verglichen. Die intravenöse Verabreichung erwies sich in einigen Fällen als wirksamer .
Wirkmechanismus
Target of Action
Iloprost, including its R-isomer, is an analog of prostacyclin (PGI2), an endogenous prostanoid mainly produced in the vascular endothelium . It primarily targets the prostacyclin receptor to stimulate vasodilation . It has little selectivity as it binds to and activates all four receptors for prostaglandin e2, namely, prostaglandin ep1 receptor, prostaglandin ep2 receptor, prostaglandin ep3 receptor, and prostaglandin ep4 receptor .
Mode of Action
The R-isomer of Iloprost works by binding to its targets and initiating a series of biochemical reactions. It activates the prostacyclin receptor to stimulate vasodilation, allowing blood to flow more freely through the vessels . The R-isomer is reported to exhibit a higher potency in dilating blood vessels compared to the S-isomer .
Biochemical Pathways
It is proposed that iloprost decreases catecholamine outflow from sympathetic nerve terminals, preserves mitochondrial function, and reduces oxidative stress . It also affects the peroxisome proliferator-activated receptors (PPARs), which are ligand-regulated transcription factors with various important biological effects such as metabolic and cardiovascular physiology .
Pharmacokinetics
The pharmacokinetic properties of Iloprost, including its R-isomer, are crucial for understanding its bioavailability. Iloprost is metabolized via β-oxidation to inactive tetranor-iloprost . It has an elimination half-life of 20–30 minutes , and it is excreted through the kidneys (68%) and feces (12%) .
Result of Action
The primary result of Iloprost R-isomer’s action is the dilation of systemic and pulmonary arterial vascular beds . This leads to improved blood flow, which can alleviate symptoms in conditions like pulmonary arterial hypertension (PAH). It also affects platelet aggregation, but the relevance of this effect to the treatment of pulmonary hypertension is unknown .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness was established in young, healthy adults who suffered frostbite at high altitudes . More research is needed to fully understand how different environments impact the action of this compound.
Biochemische Analyse
Biochemical Properties
Iloprost R-isomer plays a significant role in biochemical reactions, particularly those involving vascular smooth muscle cells and endothelial cells. It interacts with several enzymes and proteins, including the prostacyclin receptor (IP receptor), which mediates its vasodilatory effects. The binding of this compound to the IP receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .
Cellular Effects
This compound exerts various effects on different cell types. In endothelial cells, it promotes the release of nitric oxide and prostacyclin, both of which contribute to vasodilation and inhibition of platelet aggregation. In vascular smooth muscle cells, this compound induces relaxation by increasing cAMP levels. Additionally, it has been shown to inhibit the proliferation of smooth muscle cells, which is beneficial in preventing vascular remodeling associated with pulmonary arterial hypertension .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the IP receptor on the surface of target cells. This binding activates adenylate cyclase, leading to an increase in cAMP levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation. Furthermore, this compound has been shown to modulate gene expression by influencing transcription factors involved in cell proliferation and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure. Studies have shown that repeated administration of this compound can lead to desensitization of the IP receptor, reducing its vasodilatory and anti-thrombotic effects. Additionally, long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively induces vasodilation and inhibits platelet aggregation without significant adverse effects. At higher doses, this compound can cause hypotension, tachycardia, and other cardiovascular side effects. Additionally, high doses of this compound have been associated with gastrointestinal disturbances and increased risk of bleeding .
Metabolic Pathways
This compound is primarily metabolized via β-oxidation of its carboxyl side chain. This metabolic pathway involves the sequential removal of two-carbon units from the carboxyl end of the molecule, resulting in the formation of inactive metabolites. Cytochrome P450 enzymes play a minor role in the metabolism of this compound. The primary metabolites are excreted in the urine and feces .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is approximately 60% protein-bound in the plasma, primarily to albumin. The compound is distributed throughout the vascular system, with higher concentrations observed in the lungs, liver, and kidneys. The distribution of this compound is influenced by its lipophilicity and affinity for specific transport proteins .
Subcellular Localization
This compound is localized primarily in the cytoplasm and cell membrane of target cells. Its activity is influenced by its subcellular localization, as the binding to the IP receptor occurs at the cell membrane. Post-translational modifications, such as phosphorylation, can affect the targeting and function of this compound within cells. Additionally, the compound may interact with intracellular signaling molecules, further modulating its effects on cellular function .
Eigenschaften
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17+,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-GBSCXWAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC[C@@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74843-13-3 | |
| Record name | Iloprost R-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ILOPROST R-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHG2128QW6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


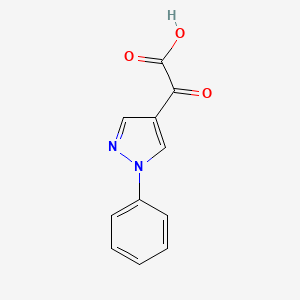
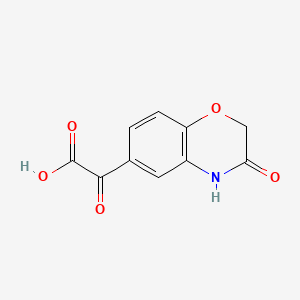



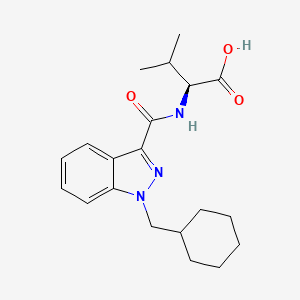

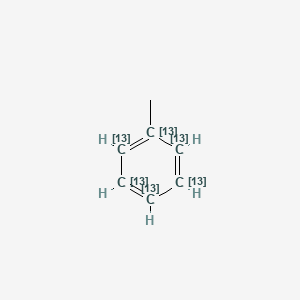
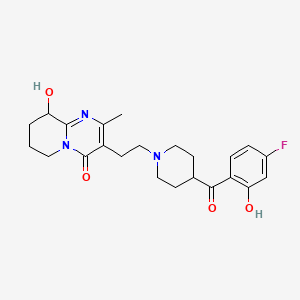




![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
